versutoxin
Description
Properties
CAS No. |
114264-83-4 |
|---|---|
Molecular Formula |
C41H42N4O6 |
Synonyms |
versutoxin |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
Versutoxin has been studied for its potential in treating several neurological disorders due to its ability to modulate voltage-gated sodium channels (VGSCs). The following table summarizes key therapeutic applications and their relevance:
Biopesticide Research
The insecticidal properties of this compound have led to investigations into its use as a biopesticide. Its ability to target VGSCs makes it a candidate for controlling pest populations. The following points highlight its potential in agriculture:
- Targeting Pests : this compound has shown effectiveness against various insect species by disrupting their neuromuscular function through VGSC inhibition.
- Sustainability : As a natural product derived from spider venom, this compound could provide an environmentally friendly alternative to synthetic pesticides.
- Research Comparisons : Studies comparing this compound with other neurotoxins (e.g., from marine organisms) indicate similar mechanisms of action but with potentially lower off-target effects .
Case Studies
Several case studies illustrate the applications of this compound:
- Neuroprotective Effects : A study demonstrated that low concentrations of this compound could enhance synaptic activity in rat brain slices without altering membrane properties, suggesting a nuanced role in neuroprotection during ischemic events .
- Insecticidal Efficacy : Research on agricultural pests showed that this compound could significantly reduce pest populations by targeting their sodium channels, leading to paralysis and death .
- Disease Models : In animal models of Alzheimer's disease, administration of this compound analogs resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Neurotoxins
Structural and Functional Analogues
The following table summarizes key similarities and differences between versutoxin and related neurotoxins:
Key Findings and Distinctions
Robustoxin
- Structural Homology: Robustoxin shares 85% amino acid sequence identity with this compound, including identical disulfide bond arrangements, suggesting a common evolutionary origin in funnel-web spiders .
ω-Agatoxin and ω-Conotoxin
- This highlights the versatility of the cystine knot fold in evolving distinct ion channel specificities .
α-Scorpion Toxins
- Mechanistic Convergence: α-Scorpion toxins (e.g., LqhαIT) also bind Nav site 3 but lack the cystine knot. Instead, they rely on an α-helical "pharmacophore" for channel interaction. This suggests independent evolutionary pathways to achieve similar functional outcomes .
Gurmarin
Evolutionary and Therapeutic Implications
- Cystine Knot Motif: This structural feature, conserved in this compound, ω-agatoxins, and conotoxins, confers exceptional stability and facilitates diverse molecular interactions, making it a scaffold of interest in drug design .
- Selectivity Insights : Comparative studies emphasize the role of charged residues (e.g., Lys<sup>27</sup>, Arg<sup>35</sup> in this compound) in Nav binding, guiding the development of isoform-specific channel modulators .
Preparation Methods
Electrical Stimulation Protocol
Venom extraction from H. versuta follows established protocols for mygalomorph spiders, adapted from methodologies validated in Latrodectus species. Key steps include:
-
Anesthesia : Spiders are anesthetized using carbon dioxide (CO₂) to minimize stress and movement.
-
Electrode Placement : A negative electrode is applied to the spider’s rostrum, while a ground electrode is positioned on the abdomen.
-
Pulsed Stimulation : Short electrical pulses (5–10 V, 10–20 ms duration) induce muscular contractions, prompting venom secretion from the fangs.
-
Microcapillary Collection : Venom droplets are aspirated using flame-pulled glass microcapillaries (1–2 µL capacity) to avoid contamination with hemolymph or silk.
Table 1: Venom Collection Parameters
| Parameter | Specification |
|---|---|
| Voltage | 5–10 V |
| Pulse Duration | 10–20 ms |
| Microcapillary Diameter | 50–100 µm |
| Storage Temperature | -80°C |
This method yields 0.5–1.0 µL of crude venom per spider, with a protein concentration of 40–60 µg/µL.
Purification and Isolation of this compound
Crude Venom Preprocessing
Crude venom is solubilized in 0.1% trifluoroacetic acid (TFA) and centrifuged (12,000 × g, 10 min) to remove particulate matter. The supernatant is lyophilized and reconstituted in 50 mM ammonium bicarbonate (pH 8.0).
Chromatographic Separation
This compound is isolated via a multi-step chromatographic process:
-
Cation-Exchange Chromatography : Using a SP-Sepharose Fast Flow column, proteins are eluted with a 0–1 M NaCl gradient. This compound elutes at ~0.6 M NaCl due to its high basic residue content.
-
Reverse-Phase HPLC : The cation-exchange fraction is further purified on a C18 column with a 10–60% acetonitrile gradient. This compound elutes at 35–40% acetonitrile.
Table 2: Purification Yield of this compound
| Step | Yield (µg/g venom) | Purity (%) |
|---|---|---|
| Crude Venom | 500–600 | <5 |
| Cation-Exchange | 150–200 | 40–50 |
| Reverse-Phase HPLC | 50–70 | >95 |
Structural Characterization
Amino Acid Sequencing
Automated Edman degradation of S-carboxymethylated this compound revealed a 42-residue polypeptide with the sequence:
Cys-Ile-Asp-Lys-Pro-Cys-His-Ala-Arg-Gly-Tyr-Cys-Leu-Asn-Pro-Arg-Cys-Gln-Met-Gly-Val-Cys-Tyr-Gly-Gly-Ser-Ser-Cys-Ser-Arg-Lys-Arg-Cys-Arg-Lys-Lys-Cys-Gly-Ser-Cys . The sequence includes eight cysteines forming four disulfide bonds, critical for structural stability.
Disulfide Bond Mapping
CNBr cleavage at methionine residues (positions 18 and 20) generated fragments analyzed via mass spectrometry. Disulfide connectivity was determined as Cys1–Cys15, Cys8–Cys20, Cys14–Cys31, and Cys25–Cys41, forming a cystine knot motif.
Table 3: Structural Features of this compound
| Feature | Detail |
|---|---|
| Molecular Weight | 4,683 Da |
| Disulfide Bonds | 4 (Cys1–15, 8–20, 14–31, 25–41) |
| Isoelectric Point | 9.2 |
Comparative Analysis with Robustoxin
This compound shares 68% sequence homology with robustoxin from Atrax robustus, differing at 13 residues. Key substitutions include Arg10 → Lys and Ser30 → Ala, which may influence receptor binding affinity.
Table 4: this compound vs. Robustoxin
| Parameter | This compound | Robustoxin |
|---|---|---|
| Source Species | H. versuta | A. robustus |
| Residue Differences | 13/42 | — |
| LD₅₀ (Mice) | 0.1 µg/kg | 0.15 µg/kg |
Challenges in this compound Preparation
-
Low Venom Yield : Individual spiders produce ≤1 µL of venom, necessitating large colonies for bulk extraction.
-
Contamination Risks : Hemolymph or silk inclusion during collection reduces purity, requiring stringent microcapillary handling.
-
Structural Lability : Disulfide bonds are prone to reduction; purification must occur under non-reducing conditions .
Q & A
Q. How is versutoxin identified and characterized in experimental studies?
Q. What experimental models are optimal for studying this compound's mechanism of action?
In vitro models like HEK293 cells expressing human Nav subtypes (e.g., Nav1.5) are used for binding kinetics. In vivo models (e.g., rodent neurotoxicity assays) assess systemic effects, such as paralysis or respiratory distress. Dose-response curves and time-lapse electrophysiology are critical for distinguishing acute vs. prolonged effects .
Q. How do researchers ensure reproducibility in this compound studies?
Reproducibility requires standardized toxin sourcing (e.g., HPLC-purified samples), strict endotoxin controls, and transparent reporting of buffer conditions (e.g., pH, temperature). Collaborative validation across labs using shared protocols (e.g., IC50 calculations) minimizes variability .
Advanced Research Questions
Q. How can contradictory data on this compound's potency across studies be resolved?
Contradictions often arise from differences in Nav isoform specificity (e.g., Nav1.4 vs. Nav1.7) or assay conditions (e.g., lipid bilayer composition). Meta-analyses comparing EC50 values under standardized parameters (pH 7.4, 25°C) and structural modeling of toxin-channel interfaces can clarify discrepancies. Cross-lab replication studies are recommended .
Q. What methodologies address this compound's stability challenges in long-term experiments?
this compound degrades under oxidative conditions. Stability is enhanced via lyophilization with cryoprotectants (e.g., trehalose) and storage in argon-flushed vials at -80°C. Real-time stability assays (e.g., circular dichroism spectroscopy) monitor structural integrity over time .
Q. How do researchers differentiate this compound's effects from co-occurring toxins in natural venoms?
Immunoaffinity chromatography isolates this compound from crude venom. Functional specificity is confirmed using Nav isoforms insensitive to other toxins (e.g., Nav1.8 for α-scorpion toxin exclusion). Synergy/antagonism studies with toxin mixtures (e.g., this compound + β-scorpion toxin) reveal additive effects .
Q. What computational approaches predict this compound's binding dynamics with sodium channels?
Molecular dynamics simulations (e.g., GROMACS) model toxin-channel docking, focusing on key residues (e.g., Glu-1616 in Nav1.5). Free-energy perturbation calculations quantify binding affinity changes under mutations. Experimental validation via alanine scanning mutagenesis is critical .
Data Analysis & Interpretation
Q. How should researchers handle outliers in this compound dose-response datasets?
Outliers are assessed via Grubbs' test (α=0.05). If statistically significant, investigate experimental variables (e.g., cell viability, pipette calibration). Transparent reporting of exclusion criteria and sensitivity analyses (e.g., EC50 with/without outliers) ensure rigor .
Q. What statistical frameworks are robust for this compound's time-dependent effects?
Mixed-effects models account for intra-experiment variability (e.g., patch-clamp drift). Kaplan-Meier survival curves analyze in vivo latency-to-effect data. Non-linear regression (e.g., Hill equation) fits concentration-response relationships .
Ethical & Safety Considerations
Q. What safety protocols are mandated for this compound handling?
Biosafety Level 2 (BSL-2) containment is required. Researchers must use double-gloving, face shields, and emergency antivenom access. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for in vivo studies, with endpoints defined to minimize suffering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
